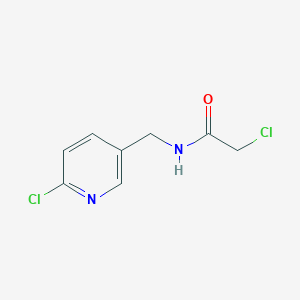

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide

Description

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide (molecular formula: C₉H₁₀Cl₂N₂O; molecular weight: 233.09 g/mol) is a chloroacetamide derivative featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an acetamide group attached via a methylene bridge to position 3 of the pyridine ring . This compound is structurally characterized by its dual chloro substituents, which enhance its electron-withdrawing properties and influence its reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

2-chloro-N-[(6-chloropyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-3-8(13)12-5-6-1-2-7(10)11-4-6/h1-2,4H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBDRVRZGZPHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229789 | |

| Record name | 2-Chloro-N-[(6-chloro-3-pyridinyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-32-3 | |

| Record name | 2-Chloro-N-[(6-chloro-3-pyridinyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(6-chloro-3-pyridinyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide typically involves the reaction of 6-chloronicotinoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under ice-cold conditions, followed by stirring at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce nicotinic acid derivatives.

Scientific Research Applications

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential antiviral agent

Industry: Utilized in the development of agrochemicals, such as insecticides and fungicides.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine-Based Analogues

- 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide (C₈H₆ClN₃O): Replaces the 6-chloro group with a cyano (-CN) substituent, increasing polarity and altering electronic properties. The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the dichloro analogue .

- N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide: A structurally complex derivative with a fused pyrido-thieno-pyrimidine core. The acetamide group here is part of a rigid heterocyclic system, reducing conformational flexibility compared to the linear pyridinylmethyl backbone of the target compound .

Benzene and Heterocyclic Derivatives

- 2-Chloro-N-(2,4-dimethylphenyl)acetamide (C₁₀H₁₂ClNO): Features a benzene ring with methyl substituents instead of a pyridine core. The absence of a nitrogen atom in the aromatic ring decreases electron-deficient behavior, leading to weaker hydrogen-bonding interactions in crystalline states .

- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (C₁₀H₇ClN₂O₂): Incorporates an oxadiazole ring, a π-electron-deficient heterocycle. This structure exhibits enhanced thermal stability and distinct reactivity in cyclization reactions compared to pyridine-based chloroacetamides .

Physicochemical Properties

Research Findings and Implications

- Synthetic Utility : The target compound serves as a precursor for agrochemicals, leveraging its dual chloro substituents for further functionalization. In contrast, oxadiazole derivatives (e.g., 2-Chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide) are more suited for pharmaceutical applications due to their metabolic stability .

- Environmental Impact : Chloroacetamides with pyridine cores (e.g., the target compound) exhibit slower degradation in soil compared to benzene-based analogues, raising concerns about environmental persistence .

Biological Activity

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 233.094 g/mol. The presence of a chloro group attached to the pyridine ring enhances its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that the compound can modulate enzyme activity, leading to alterations in cellular signaling pathways. This modulation can result in various biological effects, including:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic processes within cells.

- Alteration of Cellular Signaling : By interacting with key signaling pathways, the compound may influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating efficacy in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

The above table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer.

Case Study: MDA-MB-231 Cell Line

- IC50 Value : The IC50 value for MDA-MB-231 cells was found to be approximately 0.126 µM.

- Mechanism : The compound induces apoptosis in cancer cells by promoting cell cycle arrest and reducing phosphorylation of critical signaling proteins.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of acetamide derivatives. For instance, modifications to the chloro group or the pyridine ring can significantly enhance or diminish biological effects.

Summary of Key Findings

- Antimicrobial Activity : Effective against both gram-positive and gram-negative bacteria.

- Anticancer Activity : Significant inhibition of cell proliferation in various cancer cell lines.

- Mechanistic Insights : Potential pathways include modulation of enzyme activity and cellular signaling.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide, and how do reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Substitution Reaction: Reacting 6-chloro-pyridin-3-ylmethanol with chloroacetyl chloride under alkaline conditions to form the chloroacetamide intermediate.

- Optimization: Temperature (0–5°C for exothermic reactions) and solvent choice (e.g., dichloromethane or THF) significantly impact yield. Catalysts like DMAP may enhance reaction efficiency .

- Characterization: Confirm intermediates via TLC and final product purity by HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer:

- 1H NMR: Key signals include:

- δ 2.1–2.3 ppm (singlet, CH2Cl group).

- δ 7.3–8.2 ppm (pyridine ring protons, with coupling patterns confirming substitution at 3- and 6-positions).

- 13C NMR: Peaks at δ 165–170 ppm (amide C=O) and δ 40–45 ppm (CH2Cl).

- IR: Strong absorption bands at ~1650 cm⁻¹ (amide I) and ~1540 cm⁻¹ (amide II). Discrepancies in these signals may indicate incomplete reactions or impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during chlorination of the pyridine ring in precursor synthesis?

- Methodological Answer: Regioselective chlorination at the 6-position of pyridine requires precise control:

- Catalytic Systems: Use Lewis acids (e.g., AlCl3) to direct electrophilic substitution.

- Protecting Groups: Temporarily block reactive sites (e.g., 3-position) with trimethylsilyl groups, followed by deprotection post-chlorination .

- Alternative Routes: Start with pre-chlorinated pyridine derivatives (e.g., 6-chloronicotinic acid) to bypass selectivity issues .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in varying solvents:

- Polar aprotic solvents (DMF, DMSO): Promote hydrolysis of the acetamide group at pH < 3 or > 10.

- Non-polar solvents (hexane): Minimize degradation but limit solubility.

- Analytical Monitoring: Use UPLC-MS to identify degradation products (e.g., dechlorinated analogs or hydrolysis byproducts) .

Q. Are there contradictions in reported biological activities of structurally related chloroacetamides, and how can these be resolved?

- Methodological Answer:

- Case Study: Some studies report antimicrobial activity, while others observe negligible effects. Resolve discrepancies via:

- Standardized Assays: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains.

- Structural Comparisons: Compare substituent effects (e.g., 6-chloro vs. 2-chloro analogs) using molecular docking to assess target binding (e.g., bacterial enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.